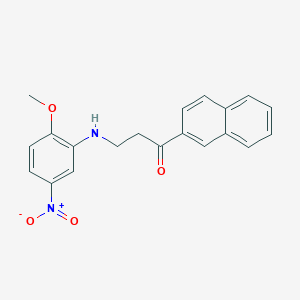

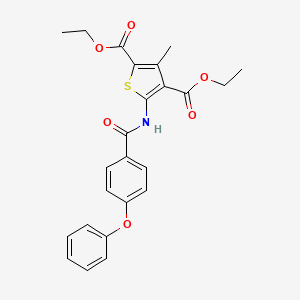

![molecular formula C15H14Cl2O4S B2751698 1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol CAS No. 320422-59-1](/img/structure/B2751698.png)

1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanol, commonly referred to as DCMPE, is a synthetic organic compound belonging to the class of sulfonamides. It is a small molecule with a molecular weight of approximately 308.3 g/mol and a melting point of approximately 150°C. DCMPE has a variety of applications in scientific research, including its use as a reagent in organic synthesis, a drug target in pharmacology and toxicology, and a biomarker in medical diagnostics.

Scientific Research Applications

Biocatalytic Production and Optimization

Enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, synthesized using Lactobacillus senmaizuke as a biocatalyst from 4-methoxyacetophenone, plays a crucial role in the production of drug intermediates, including antihistamines like diphenhydramine hydrochloride and loratadine. The optimization of experimental conditions such as pH, incubation period, temperature, and agitation speed is critical for enhancing catalytic bioreduction reactions, achieving over 99% conversion, enantiomeric excess, and yield. This process demonstrates the effectiveness of the Box–Behnken experimental design-based model for optimizing biocatalytic reactions (Kavi et al., 2021).

Synthesis of Optically Active β-AminoAlcohols

Direct asymmetric transfer hydrogenation of corresponding amino ketones has been utilized to synthesize a variety of optically active amino alcohols with good-to-high enantiomeric excesses and excellent yields. This includes the synthesis of α-sulfonamido ketones or α-keto sulfones, demonstrating the method's effectiveness in producing compounds with 100% enantiomeric excesses and confirming the absolute configuration of certain compounds through X-ray crystal structure analysis (Xu et al., 2010).

Asymmetric Biosynthesis in Reaction Systems

The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol has been improved significantly using ionic liquid-containing co-solvent systems. This demonstrates the dependency of catalytic performance on the types of anions and cations in the ionic liquids, indicating the potential for optimization in biocatalytic processes (Wenyong, 2011).

properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O4S/c1-21-11-3-5-12(6-4-11)22(19,20)9-15(18)10-2-7-13(16)14(17)8-10/h2-8,15,18H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCHYQKWMBPDPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC(=C(C=C2)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

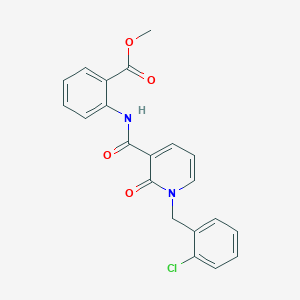

![1-[(4-Phenylphenyl)methoxymethyl]benzotriazole](/img/structure/B2751616.png)

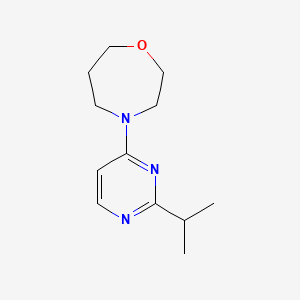

![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2751618.png)

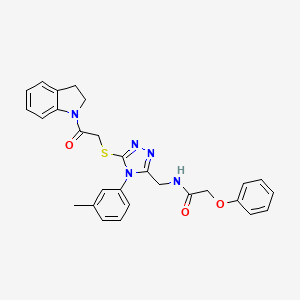

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}acetic acid](/img/structure/B2751621.png)

![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2751624.png)

![rac-2,2,2-trifluoro-N-[(3R,4S)-4-(3-fluorophenyl)piperidin-3-yl]acetamide, cis](/img/structure/B2751630.png)

![(1-Methyl-6-oxabicyclo[3.2.1]octan-5-yl)methanamine;hydrochloride](/img/structure/B2751631.png)

![6-(3-ethoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2751632.png)